molecular formula C17H17N7O2S2 B6542435 2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole CAS No. 1021217-25-3

2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole

Cat. No. B6542435
CAS RN: 1021217-25-3
M. Wt: 415.5 g/mol
InChI Key: BOYBOUZQDNDHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring, a piperazine ring, and a benzothiazole ring . It is part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds, which have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine compounds typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic design for 1,2,4-triazolo[4,3-b]pyridazine involves primarily four routes .


Molecular Structure Analysis

The molecular structure of “2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole” is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, a piperazine ring, and a benzothiazole ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is a part of the compound , has been associated with anticancer activity . This suggests that our compound could potentially be used in cancer treatment.

Antimicrobial Activity

This compound could also have antimicrobial properties. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit antimicrobial activity .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests that our compound could potentially be used to relieve pain and inflammation.

Antioxidant Activity

This compound could also have antioxidant properties. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to exhibit antioxidant activity .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antiviral activity . This suggests that our compound could potentially be used in antiviral therapies.

Enzyme Inhibitors

This compound could potentially act as an enzyme inhibitor. Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Drug Design and Discovery

Given its diverse pharmacological activities, this compound could be used as a scaffold in the design and discovery of new drugs .

Future Directions

The future directions for research on “2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole” and similar compounds could involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group .

properties

IUPAC Name

2-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S2/c1-12-19-14-3-2-13(10-15(14)27-12)28(25,26)23-8-6-22(7-9-23)17-5-4-16-20-18-11-24(16)21-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBOUZQDNDHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.